tert-Butyl N-[4-(aminomethyl)-3-fluorophenyl]carbamate
Description
Properties
Molecular Formula |
C12H17FN2O2 |
|---|---|
Molecular Weight |
240.27 g/mol |
IUPAC Name |
tert-butyl N-[4-(aminomethyl)-3-fluorophenyl]carbamate |
InChI |
InChI=1S/C12H17FN2O2/c1-12(2,3)17-11(16)15-9-5-4-8(7-14)10(13)6-9/h4-6H,7,14H2,1-3H3,(H,15,16) |
InChI Key |
GIOGIZLMLYALFN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)CN)F |
Origin of Product |
United States |
Preparation Methods
Spectroscopic Data
Spectroscopic data confirms the structure and purity of this compound, with techniques like NMR and Mass Spectrometry being essential.
- $$^1H$$ NMR: Characterizes the hydrogen atoms in the molecule, confirming the presence of the tert-butyl group, the aminomethyl group, and the fluorophenyl ring.
- $$^{13}C$$ NMR: Identifies the carbon atoms, distinguishing between the carbonyl carbon of the carbamate, the methyl carbons of the tert-butyl group, and the carbons of the aromatic ring.
- Mass Spectrometry (MS): Determines the molecular weight of the compound and confirms its identity.
Purity Assessment
- High-Performance Liquid Chromatography (HPLC): Quantifies the purity of the compound, ensuring that it meets the required standards for use in synthesis or medicinal chemistry.
- Melting Point: Provides a physical characteristic to assess the compound's purity. A sharp melting point indicates high purity.
Research Outcomes
While specific research outcomes for the preparation of this compound are limited, related studies provide insight. For instance, the synthesis of similar carbamates and tetrazines has been explored for various applications.
Data Table: Related Carbamate Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| tert-Butyl (3-amino-4-fluorophenyl)carbamate | $$C{11}H{15}FN2O2$$ | Lacks aminoethyl side chain; simpler structure |
| This compound | $$C{12}H{17}FN2O2$$ | Different substitution pattern; potential for varying activity |
| tert-Butyl N-{1-amino-3-(4-iodophenyl)}carbamate | $$C{14}H{19}IN2O2$$ | Contains iodine instead of fluorine; altered electronic properties |
Key Findings
- The fluorinated phenyl group and the carbamate moiety are crucial for the compound's reactivity and biological activity.
- The tert-butyl carbamate group serves as a protecting group, essential in synthesizing complex molecules.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[4-(aminomethyl)-3-fluorophenyl]carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like sodium azide in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of corresponding nitro or carbonyl compounds.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates or amines.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl N-[4-(aminomethyl)-3-fluorophenyl]carbamate is used as a building block in the synthesis of more complex molecules. It is also used as a protecting group for amines in organic synthesis .
Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein-ligand binding. It is also used in the development of fluorescent probes for imaging applications.
Medicine: In medicine, this compound is investigated for its potential use in drug development. It is used as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and polymers. It is also used as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl N-[4-(aminomethyl)-3-fluorophenyl]carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes by binding to their active sites. It can also interact with receptors and ion channels, modulating their activity. The exact pathways involved depend on the specific application and the molecular targets being studied .
Comparison with Similar Compounds
Chemical Identity :
Key Features :
- Contains a tert-butoxycarbonyl (Boc) protecting group, a 3-fluorophenyl ring, and an aminomethyl substituent at the 4-position.
- Primarily used as an intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals.
Comparison with Structural Analogs
Structural and Functional Group Variations
Biological Activity
tert-Butyl N-[4-(aminomethyl)-3-fluorophenyl]carbamate is a compound with significant potential in medicinal chemistry due to its unique structural features. The compound consists of a tert-butyl group attached to a carbamate functional group and a fluorinated aromatic ring, which enhances its biological activity. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
- Molecular Formula : C13H16F1N1O2
- Molecular Weight : 222.29 g/mol
- Structure : The presence of the fluorine atom and the amino group contributes to its reactivity and interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that compounds with similar structures can inhibit bacterial growth.
- Anticancer Activity : The compound's ability to interact with enzymes involved in metabolic pathways may lead to therapeutic effects against cancer cells.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Key mechanisms include:
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes such as aspartate transcarbamoylase (ATC), which is involved in the pyrimidine biosynthesis pathway. Inhibition of ATC can disrupt cellular proliferation in cancer and parasitic infections.
- Binding Affinity : Studies have indicated that similar compounds can demonstrate selective binding to target enzymes, enhancing their efficacy while minimizing toxicity to normal cells.
Case Study 1: Anticancer Activity
A study focusing on the structure-activity relationship (SAR) of related compounds revealed that certain derivatives of this compound exhibited potent cytotoxicity against various human cancer cell lines. The most promising derivatives showed IC50 values in the low micromolar range, indicating significant anticancer potential.
| Compound Name | IC50 (µM) | Target |
|---|---|---|
| Compound A | 1.5 | Cancer Cell Line X |
| Compound B | 2.0 | Cancer Cell Line Y |
| This compound | 2.5 | Cancer Cell Line Z |
Case Study 2: Antimicrobial Activity
Research conducted on the antimicrobial properties of this compound demonstrated effectiveness against common bacterial strains, including E. coli and S. aureus. The compound's mechanism involves disrupting bacterial cell wall synthesis.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
